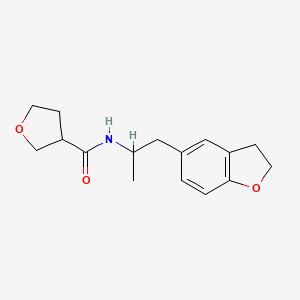

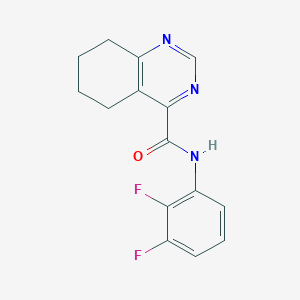

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. For instance, the first paper discusses a hydroquinazoline derivative obtained through a Biginelli-type cyclocondensation, which is a method that could potentially be relevant for the synthesis of the compound . The second paper describes the synthesis of a morpholine derivative with a phenyl group, which shares structural features with the target compound . The third paper details the synthesis of quinoline and quinolone derivatives with morpholine and phenyl groups, which are also structurally related .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For example, the Biginelli-type cyclocondensation mentioned in the first paper is a method that could be adapted for the synthesis of quinazoline derivatives . The second paper outlines a photoinduced one-electron reductive activation for the synthesis of a morpholine derivative, which could inform the synthesis of the target compound . The third paper presents a multiparallel amenable synthesis approach for quinoline derivatives, which could be useful for synthesizing the target compound with modifications to the reaction conditions or starting materials .

Molecular Structure Analysis

The crystal structure of the hydroquinazoline derivative in the first paper shows that the phenyl ring is nearly perpendicular to the quinazoline ring system . This information could be extrapolated to predict the molecular geometry of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine," suggesting that the phenyl group might also adopt a perpendicular orientation relative to the quinazoline moiety.

Chemical Reactions Analysis

The papers do not provide specific reactions for the exact compound , but they do describe transformations of related compounds. For instance, the morpholine derivative in the second paper is used as a building block for various heterocyclic structures . The third paper's approach to late-stage diversification could be relevant for modifying the target compound to obtain derivatives with different biological activities .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine" are not detailed in the papers, the properties of similar compounds can provide some insights. The hydroquinazoline derivative in the first paper has a melting point of 174 – 175 °C, which could be indicative of the stability of the target compound . The papers do not provide further details on solubility, polarity, or reactivity, but these properties could be inferred based on the functional groups present in the compound and the known behaviors of similar structures.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist for Clinical Administration

One study explores a neurokinin-1 receptor antagonist that shows potential for both intravenous and oral clinical administration. This compound, identified for its high affinity and effectiveness in pre-clinical tests relevant to emesis and depression, represents a significant development in clinical therapeutics (Harrison et al., 2001).

Improvement of Photoelectric Conversion in Dye-Sensitized Solar Cells

Another application is found in the field of renewable energy, where a study demonstrates the use of carboxylated cyanine dyes to enhance the photoelectric conversion efficiency of dye-sensitized solar cells. This indicates a promising method to advance the photoelectrical properties of these cells, contributing to the development of more efficient solar energy technologies (Wu et al., 2009).

Anticancer and Apoptosis Inducing Properties

Further research into anticancer applications reveals a compound that serves as a potent apoptosis inducer and shows high efficacy in human breast and other mouse xenograft cancer models. This discovery adds valuable knowledge to the search for effective anticancer agents, particularly those capable of crossing the blood-brain barrier with significant efficacy (Sirisoma et al., 2009).

Fused Tricyclic Quinazoline Analogues as EGFR Inhibitors

In the realm of cancer research, fused tricyclic quinazoline analogues have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This study highlights the potential of these compounds in the development of new cancer treatments (Rewcastle et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEJGHVOBBJWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

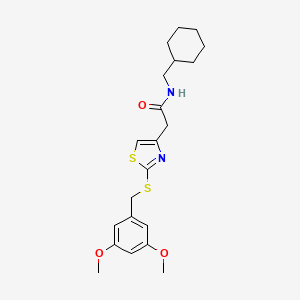

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)

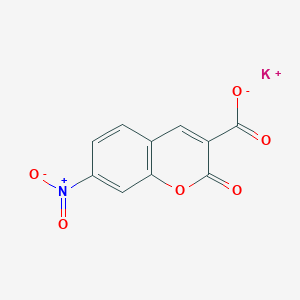

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

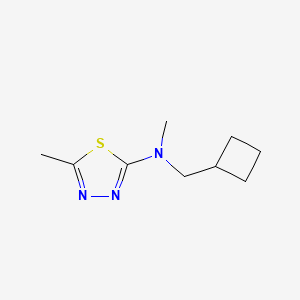

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)